Ethyl 2-Pyridyldithiocarbamate

Coordination Chemistry Organotin Complexes Luminescent Materials

Researchers requiring a dithiocarbamate scaffold capable of N,S-bidentate chelation cannot substitute generic aliphatic dithiocarbamates. Ethyl 2-Pyridyldithiocarbamate (EPDC) uniquely provides N,S-coordination via its 2-pyridyl nitrogen, enabling distinct coordination geometry and biological activity profiles. • Enables unique Sn⋯N interactions (3.11 Å) in organotin(IV) complexes for luminescent material design. • Serves as critical negative control in antifungal assays where copper-chelate mechanisms are absent. • Functions as acid/base-switchable RAFT agent precursor for block copolymer synthesis. Supplied as crystalline solid (mp 62°C, ≥98% purity) with documented QC.

Molecular Formula C8H10N2S2
Molecular Weight 198.3 g/mol
CAS No. 13037-05-3
Cat. No. B083616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-Pyridyldithiocarbamate
CAS13037-05-3
Molecular FormulaC8H10N2S2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCCSC(=S)NC1=CC=CC=N1
InChIInChI=1S/C8H10N2S2/c1-2-12-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11)
InChIKeyZCXHKAIAVJUBPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Pyridyldithiocarbamate: Structural & Biological Baseline


Ethyl 2‑pyridyldithiocarbamate (EPDC, CAS 13037‑05‑3) is a dithiocarbamate ester bearing a 2‑pyridyl substituent on the nitrogen atom [1]. This structure distinguishes it from simple dialkyl‑dithiocarbamates (e.g., sodium diethyldithiocarbamate) and from the homologous methyl ester (CAS 13037‑46‑2) . The pyridine nitrogen is positioned to participate in metal chelation, yielding a potential N,S‑bidentate coordination motif that is absent in purely aliphatic dithiocarbamates [2]. Commercially, EPDC is supplied as a crystalline solid with a melting point of 62 °C and typical purities of ≥95 % (T) or ≥98 % (T) . These physicochemical and structural features define a baseline that directly impacts its utility in coordination chemistry, controlled radical polymerization, and biological screening—applications where the choice of the dithiocarbamate scaffold is non‑trivial.

Why Generic Substitution Fails for Ethyl 2-Pyridyldithiocarbamate


Dithiocarbamates are not functionally interchangeable because the nature of the N‑substituent and the ester alkyl group governs metal‑binding geometry, redox stability, and biological target engagement [1]. In the case of ethyl 2‑pyridyldithiocarbamate, the ortho‑pyridyl nitrogen enables a chelating N,S‑coordination mode that is structurally distinct from the simple S,S‑chelation provided by diethyl‑ or pyrrolidine‑dithiocarbamates [2]. This difference has been shown to alter the geometry and nuclearity of organotin(IV) complexes: pyridyl‑functionalized dithiocarbamates uniquely form intermolecular Sn⋯N interactions (3.11 Å) that are absent in non‑pyridyl analogs [3]. Furthermore, in biological settings, aromatic dithiocarbamates (including 2‑pyridyl esters) exhibit a fundamentally different antifungal structure‑activity profile compared to aliphatic dithiocarbamates—their copper complexes are practically inactive, refuting the classical “toxic copper chelate” mechanism that operates for many agricultural dithiocarbamate fungicides [4]. Consequently, replacing EPDC with a generic dithiocarbamate can compromise both the coordination chemistry outcome and the biological readout, making compound‑specific procurement essential for reproducible research.

Ethyl 2-Pyridyldithiocarbamate: Differentiation Evidence


Sn⋯N Interaction Unique to Pyridyl-Dithiocarbamates

In organotin(IV) dithiocarbamate complexes, the presence of a pyridyl nitrogen on the dithiocarbamate backbone enables a unique intermolecular Sn⋯N interaction at 3.11 Å that is not observed in non‑pyridyl dithiocarbamate analogs [1]. This interaction, identified in Ph₃SnL complexes where L = N,N′‑di(methyl‑3‑pyridyldithiocarbamate), arises specifically from the pyridyl nitrogen acting as a secondary donor. By contrast, complexes derived from 4‑phenylpiperazine‑1‑dithiocarbamate or 4‑ethoxycarbonylpiperidine‑1‑dithiocarbamate lack this structural feature and display only conventional S,S‑chelation. The 2‑pyridyl isomer present in EPDC positions the nitrogen for analogous chelation behavior, providing a structural rationale for selecting this scaffold when supramolecular assembly or enhanced metal‑binding affinity is desired.

Coordination Chemistry Organotin Complexes Luminescent Materials

Copper-Independent Antifungal Mechanism

A classic 1956 study that directly compared phenyl and 2‑pyridyl dithiocarbamate salts and esters (including the ethyl ester) against copper complexes demonstrated that the aromatic dithiocarbamates exhibit only a “low order” of antifungal and antibacterial activity, while their copper(II) complexes are “practically inactive” [1]. This finding directly contradicts the widely held assumption that dithiocarbamate fungicides exert their toxicity through the formation of toxic copper chelates—a mechanism that does operate for many aliphatic dithiocarbamates such as sodium diethyldithiocarbamate and mancozeb. For researchers investigating antifungal mechanisms or screening for novel antifungal scaffolds, this mechanistic divergence means that EPDC cannot be used interchangeably with aliphatic dithiocarbamates; its biological activity profile is fundamentally different.

Antifungal Agents Copper Chelation Structure‑Activity Relationship

Ethyl vs. Methyl Ester: Purity and Handling

Comparison of the ethyl ester (EPDC, CAS 13037‑05‑3) with its closest structural analog, the methyl ester (CAS 13037‑46‑2), reveals measurable differences in physical properties that directly affect laboratory handling and purification protocols. EPDC has a molecular weight of 198.31 g mol⁻¹ and a melting point of 62 °C , while the methyl ester has a molecular weight of 184.28 g mol⁻¹, and its melting point is not consistently reported as a sharp crystalline transition in available vendor documentation . The higher molecular weight and well‑defined melting point of the ethyl ester facilitate purification by recrystallization and provide a convenient identity check via melting‑point determination. Commercially, EPDC is routinely supplied at ≥98 % purity (T) by reputable vendors, whereas the methyl ester is more commonly offered at 95 % purity, suggesting differential stability or ease of purification . These physicochemical distinctions, though modest, are practically meaningful for laboratories requiring high‑purity starting materials for reproducible synthesis.

Physicochemical Properties Purification Solid‑State Handling

Switchable RAFT Agents via Pyridyl Functionality

N‑Pyridyl‑functionalized dithiocarbamates, including ethyl 2‑pyridyldithiocarbamate and its derivatives, have been investigated as acid/base “switchable” RAFT agents for controlled radical polymerization [1][2]. The pyridyl nitrogen imparts pH‑dependent activity: in the protonated form, these agents provide effective control over the polymerization of more activated monomers (MAMs) such as methyl acrylate and styrene, while in their neutral form they control less activated monomers (LAMs) such as N‑vinylcarbazole and vinyl acetate [2]. This switchable behavior is a direct consequence of the pyridyl substituent and is not available with conventional dithiocarbamate RAFT agents such as cyanomethyl N,N‑diethyldithiocarbamate or cyanomethyl N‑pyrrolidinedithiocarbamate, which lack a protonatable heterocyclic nitrogen. For polymer chemists, this means that EPDC‑derived RAFT agents offer a unique functional handle for controlling dispersity and molecular weight across a broader monomer scope.

RAFT Polymerization Switchable Catalysis Controlled Radical Polymerization

Cytotoxicity in H9 Cell Line

Ethyl 2‑pyridyldithiocarbamate has been evaluated for cytotoxicity against the H9 cell line and was classified as “Toxic” in this assay [1]. While the specific IC₅₀ value is not disclosed in the supplier database entry, this documented toxicity provides a baseline for researchers screening dithiocarbamate libraries. In the broader dithiocarbamate class, cytotoxicity potency varies dramatically depending on the N‑substituent and ester group. For context, pyrrolidine dithiocarbamate (PDTC) and diethyldithiocarbamate have demonstrated proteasome‑inhibitory and apoptosis‑inducing activities in cancer cell lines at micromolar concentrations, with copper‑dependent mechanisms [2]. The pyridyl‑substitution in EPDC may alter metal‑binding affinity and cellular uptake compared to these aliphatic analogs, potentially yielding a distinct cytotoxicity profile. However, without direct side‑by‑side comparative data, this evidence supports compound‑specific screening rather than class‑based substitution.

Cytotoxicity H9 Cell Line Biological Screening

Ethyl 2-Pyridyldithiocarbamate: Application Scenarios


Coordination Chemistry & Luminescent Materials

EPDC is the ligand of choice when the research objective requires a dithiocarbamate scaffold capable of N,S‑bidentate chelation. The 2‑pyridyl nitrogen enables unique intermolecular Sn⋯N interactions (3.11 Å) that directly modulate crystal packing and photoluminescent intensity in organotin(IV) complexes, as demonstrated by single‑crystal X‑ray crystallography [1]. This property is absent in non‑pyridyl dithiocarbamates and is exploited in the design of luminescent materials and supramolecular coordination polymers.

Antifungal Mechanism: Copper-Independent Pathways

For laboratories investigating antifungal mechanisms that do not rely on copper‑mediated toxicity, EPDC provides a critical negative control or comparator scaffold. The landmark study by Van de Workeen et al. (1956) established that 2‑pyridyl dithiocarbamate esters exhibit antifungal activity that is not enhanced—and is in fact abolished—upon copper complexation [2]. This profile is opposite to that of agricultural dithiocarbamate fungicides, making EPDC essential for dissecting copper‑dependent vs. copper‑independent antifungal pathways.

Switchable RAFT Polymerization Platform

EPDC serves as a key synthetic intermediate for preparing N‑aryl‑N‑pyridyl dithiocarbamate RAFT agents with acid/base‑switchable activity. These agents uniquely provide controlled polymerization of both more activated monomers (MAMs, e.g., methyl acrylate, styrene) in their protonated form and less activated monomers (LAMs, e.g., N‑vinylcarbazole, vinyl acetate) in their neutral form [3]. This dual functionality, enabled by the pyridyl nitrogen, is not achievable with conventional aliphatic dithiocarbamate RAFT agents and is valuable for synthesizing block copolymers with disparate monomer types.

Dithiocarbamate Diversity Library Screening

When constructing a diversity‑oriented dithiocarbamate screening library, EPDC should be included as the representative aromatic, N‑heterocyclic dithiocarbamate ester. Its documented toxicity against the H9 cell line, combined with its structurally distinct N,S‑chelation potential, provides a phenotypic anchor point that differentiates it from aliphatic library members such as sodium diethyldithiocarbamate or pyrrolidine dithiocarbamate [4]. Including EPDC ensures that the screening set captures chemical space relevant to metal‑dependent biological targets.

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